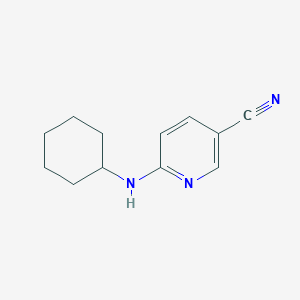

6-(Cyclohexylamino)pyridine-3-carbonitrile

概要

説明

6-(Cyclohexylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H15N3. It is a derivative of pyridine, a basic heterocyclic organic compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylamino)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with cyclohexylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反応の分析

Types of Reactions

6-(Cyclohexylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

科学的研究の応用

6-(Cyclohexylamino)pyridine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 6-(Cyclohexylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

類似化合物との比較

Similar Compounds

2-Cyano-N-(1-substituted ethylidene)acetohydrazides: These compounds share a similar pyridine core and exhibit comparable biological activities.

2-Oxo-1-((1-aryl(heteryl)ethylidene)amino)-1H-cycloalkana[b]pyridine-3-carbonitrile derivatives: These derivatives also contain a pyridine ring and have similar synthetic routes and applications.

Uniqueness

6-(Cyclohexylamino)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery .

生物活性

6-(Cyclohexylamino)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H14N2

- Molecular Weight : 214.26 g/mol

The compound features a pyridine ring substituted at the 6-position with a cyclohexylamino group and a cyano group at the 3-position, contributing to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization Reactions : Starting from appropriate pyridine derivatives and cyclohexylamine.

- Nitrilation : Introducing the cyano group through nucleophilic substitution or direct nitration methods.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly liver carcinoma. The compound's mechanism appears to involve inhibition of cell cycle progression, leading to G1 phase arrest in tumor cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Carcinoma) | 12.5 | Inhibition of CDK4/6 activity |

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies report that it possesses significant inhibitory activity against pathogens such as E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | MIC (mg/mL) | Activity Type |

|---|---|---|

| E. coli | 0.0195 | Bactericidal |

| Staphylococcus aureus | 0.0048 | Bacteriostatic |

| Bacillus mycoides | 0.0048 | Bactericidal |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases : The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- A study published in Molecules highlighted its efficacy against liver cancer cells, demonstrating a clear dose-dependent response in cell viability assays.

- Another investigation focused on its antimicrobial properties, revealing that modifications to the cyclohexyl group could enhance its antibacterial potency against resistant strains .

特性

IUPAC Name |

6-(cyclohexylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBTYAFGHLCLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。